molecular formula C13H22N2O2 B6171672 1-cyclohexanecarbonylpiperidine-4-carboxamide CAS No. 401589-79-5

1-cyclohexanecarbonylpiperidine-4-carboxamide

Cat. No. B6171672
CAS RN: 401589-79-5
M. Wt: 238.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-cyclohexanecarbonylpiperidine-4-carboxamide” is a chemical compound with the CAS Number: 401589-79-5 . It has a molecular weight of 238.33 . The IUPAC name for this compound is 1-(cyclohexylcarbonyl)-4-piperidinecarboxamide .


Molecular Structure Analysis

The molecular structure of “1-cyclohexanecarbonylpiperidine-4-carboxamide” is represented by the InChI Code: 1S/C13H22N2O2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,14,16) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-cyclohexanecarbonylpiperidine-4-carboxamide” include a molecular weight of 238.33 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-cyclohexanecarbonylpiperidine-4-carboxamide can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and deprotection of functional groups.", "Starting Materials": [ "Cyclohexanecarboxylic acid", "Piperidine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of carboxylic acid group", "Cyclohexanecarboxylic acid is reacted with DCC and NHS in methanol to form the corresponding NHS ester. DIPEA is added to the reaction mixture to catalyze the reaction. The NHS ester is then reacted with methanol to form the methyl ester of cyclohexanecarboxylic acid.", "Step 2: Protection of piperidine nitrogen", "Piperidine is reacted with acetic anhydride in the presence of DIPEA to form the corresponding N-acetyl piperidine.", "Step 3: Formation of key intermediate", "The methyl ester of cyclohexanecarboxylic acid and N-acetyl piperidine are reacted together in ethyl acetate in the presence of DCC and DIPEA to form the key intermediate, 1-cyclohexanecarbonylpiperidine-4-carboxylic acid.", "Step 4: Deprotection of carboxylic acid group", "1-cyclohexanecarbonylpiperidine-4-carboxylic acid is reacted with hydrochloric acid in methanol to remove the methyl ester group and form the corresponding carboxylic acid.", "Step 5: Formation of final product", "The carboxylic acid is then reacted with piperidine in the presence of DIPEA and sodium hydroxide to form 1-cyclohexanecarbonylpiperidine-4-carboxamide. The product is purified by recrystallization from water and drying in a vacuum oven." ] }

CAS RN

401589-79-5

Product Name

1-cyclohexanecarbonylpiperidine-4-carboxamide

Molecular Formula

C13H22N2O2

Molecular Weight

238.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.